(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound It features a complex structure with multiple functional groups, including an isoxazole ring, a piperazine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the isoxazole and piperazine derivatives with the phenylprop-2-en-1-one moiety. This can be achieved through a variety of methods, including Heck coupling or Suzuki coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety or the isoxazole ring, leading to saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(2-methylpropyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- (E)-2-methyl-1-(4-(2-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- (E)-2-methyl-1-(4-(4-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Uniqueness
(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, setting it apart from other similar compounds.
Biological Activity
(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperazine moiety and an isoxazole group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include nucleophilic substitution and condensation reactions to form the desired compound.
Anticancer Properties
Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, research indicates that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and mitochondrial membrane potential disruption.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | DLD-1 | 5.0 | Caspase activation |
Compound B | HT-29 | 3.5 | Mitochondrial disruption |
(E)-2-methyl... | MCF7 | 4.2 | Apoptosis induction |
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. For example, it has shown promising results as an inhibitor of the ERK5 pathway, which is implicated in various malignancies.
Table 2: Kinase Inhibition Data
Case Studies
In a notable study, this compound was tested against several cancer cell lines, including MCF7 and DLD-1. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's mechanism of action.
Study Findings
- Cell Viability : The compound reduced viability by over 70% in MCF7 cells at 10 µM.
- Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating active apoptosis.
- Mitochondrial Effects : A notable decrease in mitochondrial membrane potential was recorded.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolism rates in vivo, with further optimization needed to enhance these properties.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 42% |
Clearance (mL/min/kg) | 15 |
Half-life (hours) | 4 |
Properties
IUPAC Name |
(E)-2-methyl-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(12-17-6-4-3-5-7-17)19(23)22-10-8-21(9-11-22)14-18-13-20-24-16(18)2/h3-7,12-13H,8-11,14H2,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHXGSYPCKBRS-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.